molecular formula C24H29NO3 B15030848 1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B15030848
M. Wt: 379.5 g/mol
InChI Key: ARALTDJIGJRMAW-UHFFFAOYSA-N
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Description

1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. One common method starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative. The aldehyde group of this derivative is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

Chemical Reactions Analysis

1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction, n-butyllithium for deprotonation, and dimethylformamide for formylation. Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride yields the corresponding alcohol, while formylation introduces a formyl group at the desired position .

Scientific Research Applications

This compound has significant potential in scientific research due to its unique structure and properties. In chemistry, it can be used as a precursor for the synthesis of more complex molecules. In biology and medicine, indole derivatives are known for their anticancer, anti-inflammatory, and antimicrobial activities. This compound could be explored for similar biological activities. Additionally, it may have applications in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

The mechanism of action of 1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways for this compound would require further research to elucidate .

Comparison with Similar Compounds

1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as 4-tert-butylphenol and 2,4,6-tri-tert-butylphenol. These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of a butyl group and a tert-butylphenyl group in the target compound may confer distinct biological and chemical properties, making it a valuable compound for further study .

Properties

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C24H29NO3/c1-5-6-15-25-20-10-8-7-9-19(20)24(28,22(25)27)16-21(26)17-11-13-18(14-12-17)23(2,3)4/h7-14,28H,5-6,15-16H2,1-4H3

InChI Key

ARALTDJIGJRMAW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Origin of Product

United States

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